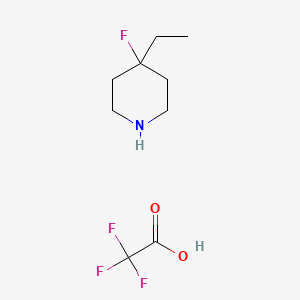![molecular formula C7H5F3O3S B13575865 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid](/img/structure/B13575865.png)
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-methylfuran with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylsulfanyl group . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-Methyl-5-[(trifluoromethyl)sulfanyl]furan-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
Propiedades
Fórmula molecular |
C7H5F3O3S |
|---|---|
Peso molecular |
226.17 g/mol |
Nombre IUPAC |
2-methyl-5-(trifluoromethylsulfanyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3O3S/c1-3-4(6(11)12)2-5(13-3)14-7(8,9)10/h2H,1H3,(H,11,12) |
Clave InChI |
CYRZEJQKTJSPIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)SC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)


![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B13575833.png)



![2-[4-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B13575847.png)



